molecular formula C23H18N4O4 B356338 [4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)phenyl] acetate CAS No. 877793-29-8

[4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)phenyl] acetate

Cat. No.: B356338
CAS No.: 877793-29-8
M. Wt: 414.4g/mol
InChI Key: UTZWYMGISAQBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(acetyloxy)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-3-yl]phenyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(acetyloxy)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-3-yl]phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-[1-(acetyloxy)-5

Properties

CAS No.

877793-29-8

Molecular Formula

C23H18N4O4

Molecular Weight

414.4g/mol

IUPAC Name

[4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)phenyl] acetate

InChI

InChI=1S/C23H18N4O4/c1-13-24-22-21(23-25-18-6-4-5-7-19(18)27(13)23)20(31-15(3)29)12-26(22)16-8-10-17(11-9-16)30-14(2)28/h4-12H,1-3H3

InChI Key

UTZWYMGISAQBEP-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=CN2C3=CC=C(C=C3)OC(=O)C)OC(=O)C)C4=NC5=CC=CC=C5N14

Canonical SMILES

CC1=NC2=C(C(=CN2C3=CC=C(C=C3)OC(=O)C)OC(=O)C)C4=NC5=CC=CC=C5N14

Origin of Product

United States

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